N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety.
Preparation Methods
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-(p-tolyl)ethylamine with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with phenylethanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to enhance yield and purity.
Chemical Reactions Analysis
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, including those involved in cell proliferation and inflammation.
Comparison with Similar Compounds
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide can be compared with other similar compounds, such as:
- N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide
- N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the morpholine ring, p-tolyl group, and phenylethanesulfonamide moiety in this compound contributes to its distinct chemical and biological properties .
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide, and its molecular formula is C₁₉H₂₅N₂O₃S. The structure contributes to its unique biological properties, particularly in enzyme inhibition.
This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate biochemical pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound has shown potential in inhibiting histone deacetylases (HDACs), particularly HDAC6. HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The selective inhibition of HDAC6 by this compound could lead to apoptosis in cancer cells by altering the expression of survival-associated factors .
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound may be effective against certain cancer types by inducing cell cycle arrest and promoting apoptosis in malignant cells.
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: HDAC6 Inhibition
A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibited HDAC6 activity. In vitro assays revealed a dose-dependent decrease in HDAC6 activity, correlating with increased acetylation of histone proteins, which is associated with enhanced gene expression related to apoptosis .
Case Study 2: Cancer Cell Lines
In another investigation involving breast cancer cell lines, treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating the compound's potential as an anti-cancer agent .
Comparison with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Similar morpholine structure | Moderate HDAC inhibition |
N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | Similar core structure | Lower anti-cancer efficacy |
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | Similar functional groups | Enhanced anti-inflammatory activity |
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-7-9-20(10-8-18)21(23-12-14-26-15-13-23)17-22-27(24,25)16-11-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXPMHAIUMMZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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